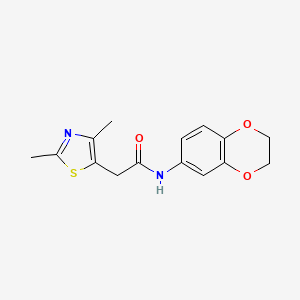

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-9-14(21-10(2)16-9)8-15(18)17-11-3-4-12-13(7-11)20-6-5-19-12/h3-4,7H,5-6,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPGOMWSOAXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on enzyme inhibition and possible therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxin moiety with a thiazole group. This structural diversity contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 282.33 g/mol.

Enzyme Inhibition Studies

Recent research has demonstrated that derivatives of the benzodioxin structure exhibit significant enzyme inhibition properties, particularly against enzymes relevant to diabetes and neurodegenerative diseases. For instance:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive decline associated with Alzheimer's .

- Alpha-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced blood glucose levels post-meal, making it a candidate for managing Type 2 diabetes mellitus (T2DM) .

Case Studies and Experimental Findings

A study conducted on various synthesized derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) revealed that modifications to the acetamide structure significantly affected their biological activity. The following table summarizes the findings from this research:

| Compound Name | AChE Inhibition (%) | Alpha-Glucosidase Inhibition (%) | Remarks |

|---|---|---|---|

| 7a | 78% | 65% | High potency against both enzymes |

| 7b | 65% | 50% | Moderate activity observed |

| 7c | 55% | 70% | Effective alpha-glucosidase inhibitor |

These results indicate that structural variations can lead to significant differences in biological activity, highlighting the importance of further research into optimizing these compounds for therapeutic use.

The proposed mechanism of action for the enzyme inhibition involves competitive binding to the active site of AChE and alpha-glucosidase. The presence of the thiazole group is believed to enhance binding affinity due to its electron-withdrawing properties, facilitating stronger interactions with the target enzymes.

Future Directions

Given the promising results from preliminary studies, future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is highlighted through comparisons with the following analogs:

Structural Analogs and Their Properties

Challenges and Innovations

- Synthetic Complexity : Introducing the 2,4-dimethylthiazole group requires precise control to avoid side reactions, as evidenced by multi-step protocols in analogous syntheses .

- Crystallography and Analysis : Programs like SHELXL () are critical for resolving complex heterocyclic structures, though the target compound’s crystallographic data remain uncharacterized .

Q & A

Synthesis Optimization and Reaction Design

Basic Question: Q. What are the critical reaction parameters for synthesizing this compound with high yield and purity? Methodological Answer: The synthesis typically involves coupling the benzodioxin-6-amine precursor with a thiazole-containing acetamide intermediate. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF are preferred for nucleophilic substitution reactions due to their ability to stabilize transition states .

- Catalysts/Activators : Lithium hydride (LiH) is often used to deprotonate intermediates and enhance reactivity .

- Temperature control : Reactions are conducted at 25–50°C to balance reaction rate and side-product formation .

- Purification : Crystallization or column chromatography is employed post-TLC monitoring to isolate the pure compound .

Advanced Question: Q. How can reaction pathways be modified to introduce structural diversity while maintaining bioactivity? Methodological Answer:

- Functional group substitution : Replace the 2,4-dimethylthiazole moiety with other heterocycles (e.g., triazoles or pyrimidines) to explore structure-activity relationships (SAR). Evidence from analogous compounds shows that thiadiazole substitutions retain enzyme inhibition .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses, enabling selective functionalization .

Structural Characterization Techniques

Basic Question: Q. What spectroscopic methods are essential for confirming the compound’s structural integrity? Methodological Answer:

- ¹H-NMR : Identifies protons on aromatic rings (e.g., benzodioxin resonances at δ 6.4–6.8 ppm) and acetamide NH signals (δ ~8.0 ppm) .

- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and benzodioxin ether C-O-C stretches (~1250 cm⁻¹) .

- Mass spectrometry (MS) : Validates the molecular ion peak (e.g., m/z 438.125 for C₂₃H₂₂N₂O₅S) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in stereochemistry or hydrogen-bonding patterns? Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELX programs to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds between acetamide NH and benzodioxin oxygen) .

- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency and solubility .

Biological Activity and Enzyme Inhibition

Basic Question: Q. What experimental assays are used to evaluate its α-glucosidase inhibitory activity? Methodological Answer:

- In vitro enzyme assay : Incubate the compound (0.0156–0.5 mM) with α-glucosidase and p-nitrophenyl glucoside in phosphate buffer (pH 6.8). Measure absorbance at 400 nm after 30 minutes and calculate IC₅₀ values (e.g., 81.12 μM for this compound vs. 37.38 μM for acarbose) .

Advanced Question: Q. How do molecular docking studies explain its binding affinity to α-glucosidase? Methodological Answer:

- Docking software (AutoDock Vina) : Simulate binding poses using the enzyme’s crystal structure (PDB ID: 2ZE0). The thiazole and benzodioxin moieties form π-π interactions with Tyr299 and hydrogen bonds with Asp349, mimicking acarbose’s binding mode .

Data Contradictions and Mechanistic Insights

Advanced Question: Q. How to resolve discrepancies in reported IC₅₀ values across studies? Methodological Answer:

- Standardize assay conditions : Variations in buffer pH (6.8 vs. 7.2) or enzyme sources (rat intestinal vs. recombinant human) can alter IC₅₀. Use a reference inhibitor (e.g., acarbose) as an internal control .

- SAR analysis : Compare substituent effects—electron-withdrawing groups on the thiazole ring enhance inhibition, while bulky groups reduce solubility and activity .

Computational and Structural Modeling

Advanced Question: Q. What quantum mechanical methods predict its reactivity in nucleophilic environments? Methodological Answer:

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., acetamide carbonyl carbon) prone to hydrolysis. Solvent effects (e.g., DMF) are modeled using the PCM approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.